8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-methoxybenzoate
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Overview
Description
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-methoxybenzoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-methoxybenzoate typically involves the esterification of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-ol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by column chromatography to obtain the desired compound in high yield.
Chemical Reactions Analysis
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Scientific Research Applications
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications in treating various diseases such as cancer, bacterial infections, and inflammatory disorders.
Mechanism of Action
The mechanism of action of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . Additionally, it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
Comparison with Similar Compounds
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-methoxybenzoate can be compared with other chromen-2-one derivatives, such as:
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate: Similar in structure but with an acetate group instead of a methoxybenzoate group.
(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy (phenyl)acetic acid: Contains a phenylacetic acid moiety instead of a methoxybenzoate group.
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-(hexyloxy)benzoate: Features a hexyloxybenzoate group instead of a methoxybenzoate group.
These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and applications.
Properties
Molecular Formula |
C24H18O5 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(8-methyl-2-oxo-4-phenylchromen-7-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C24H18O5/c1-15-21(28-24(26)17-8-10-18(27-2)11-9-17)13-12-19-20(14-22(25)29-23(15)19)16-6-4-3-5-7-16/h3-14H,1-2H3 |
InChI Key |
QZWRYHRTEGNLIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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